molecular formula C17H14BrN3O2S2 B11101868 ethyl 3'-(4-bromophenyl)-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate

ethyl 3'-(4-bromophenyl)-3H,3'H-spiro[1,3-benzothiazole-2,2'-[1,3,4]thiadiazole]-5'-carboxylate

Cat. No.: B11101868
M. Wt: 436.4 g/mol
InChI Key: BJQTWPBQPOWFHS-UHFFFAOYSA-N
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Description

Ethyl 3’-(4-bromophenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The presence of benzothiazole and thiadiazole rings in its structure makes it an interesting subject for research due to its potential biological activities.

Preparation Methods

The synthesis of ethyl 3’-(4-bromophenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate involves multiple steps. One common method starts with the reaction of 4-bromophenylhydrazine with carbon disulfide in the presence of potassium hydroxide to form the intermediate 4-bromophenylthiosemicarbazide. This intermediate then undergoes cyclization with ethyl 2-bromoacetate to form the spiro compound . The reaction conditions typically involve refluxing in ethanol or another suitable solvent.

Chemical Reactions Analysis

Ethyl 3’-(4-bromophenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 3’-(4-bromophenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3’-(4-bromophenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate is not fully understood, but it is believed to involve the interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of essential enzymes in microbial cells, leading to cell death. In cancer cells, the compound may induce apoptosis by interacting with key signaling pathways .

Comparison with Similar Compounds

Ethyl 3’-(4-bromophenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate can be compared with other spiro compounds such as:

    Spiro[indoline-3,2’-thiazolidin]-2-one: Known for its anticancer properties.

    Spiro[indoline-3,2’-pyrrolidine]-2,5’-dione: Used in the synthesis of various pharmaceuticals.

    Spiro[indoline-3,2’-oxindole]-2-one: Studied for its potential as an anti-inflammatory agent.

The uniqueness of ethyl 3’-(4-bromophenyl)-3H,3’H-spiro[1,3-benzothiazole-2,2’-[1,3,4]thiadiazole]-5’-carboxylate lies in its specific structure, which combines the properties of benzothiazole and thiadiazole rings, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H14BrN3O2S2

Molecular Weight

436.4 g/mol

IUPAC Name

ethyl 4-(4-bromophenyl)spiro[1,3,4-thiadiazole-5,2'-3H-1,3-benzothiazole]-2-carboxylate

InChI

InChI=1S/C17H14BrN3O2S2/c1-2-23-16(22)15-20-21(12-9-7-11(18)8-10-12)17(25-15)19-13-5-3-4-6-14(13)24-17/h3-10,19H,2H2,1H3

InChI Key

BJQTWPBQPOWFHS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2(S1)NC3=CC=CC=C3S2)C4=CC=C(C=C4)Br

Origin of Product

United States

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